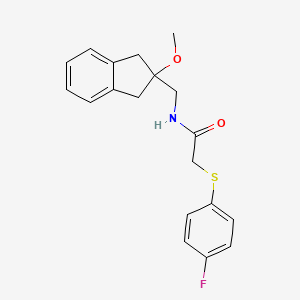
2-((4-fluorophenyl)thio)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-fluorophenyl)thio)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H20FNO2S and its molecular weight is 345.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((4-fluorophenyl)thio)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide is a novel synthetic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological properties, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C16H18FNS, with a molecular weight of approximately 295.38 g/mol. The presence of a 4-fluorophenyl moiety and a methoxy-substituted indene structure contributes to its unique pharmacological profile.
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Anticancer Activity : Compounds that inhibit tubulin polymerization are known to disrupt cancer cell proliferation. This mechanism is crucial for developing new anticancer agents .
- Antimicrobial Properties : The presence of sulfur and fluorine atoms in the structure may enhance the compound's ability to interact with microbial targets, potentially leading to significant antimicrobial activity .
Anticancer Activity
Studies have shown that related compounds can effectively inhibit the growth of various cancer cell lines. For instance, derivatives with similar indene structures have demonstrated IC50 values in the low micromolar range against human cancer cell lines, indicating potent cytotoxicity .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 14.31 ± 0.90 | Tubulin inhibition |
| Compound B | MCF-7 | 8.55 ± 0.35 | Apoptosis induction |
| Compound C | NCIH460 | 7.01 ± 0.60 | Microtubule disassembly |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial efficacy. For example, related compounds have shown MIC values as low as 12.5 µg/mL against various pathogens, including Klebsiella pneumoniae and Pseudomonas aeruginosa .
| Pathogen | MIC (µg/mL) |
|---|---|
| Klebsiella pneumoniae | 12.5 |
| Pseudomonas aeruginosa | 25 |
| E. coli | 32 |
Case Studies
- Anticancer Studies : In a study examining the effects of similar compounds on tumor growth, it was found that specific modifications in the chemical structure significantly enhanced anticancer activity by targeting tubulin dynamics and inducing apoptosis in cancer cells .
- Antimicrobial Trials : Another investigation focused on the antimicrobial properties of sulfur-containing compounds revealed that modifications such as fluorination could enhance activity against resistant strains of bacteria .
科学的研究の応用
Anticancer Properties
Recent studies have indicated that derivatives of compounds with similar structures exhibit significant anticancer activity. For instance, arylthioindole derivatives have shown potent inhibition of tubulin polymerization, which is crucial for cancer cell division. Compounds that incorporate similar substituents as found in 2-((4-fluorophenyl)thio)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide have demonstrated low nanomolar concentrations required for effective growth inhibition in cancer cell lines such as MCF-7 and HepG2 .
Antibacterial Activity
The compound's structural features suggest potential antibacterial properties. Molecular hybrids bearing imidazole moieties have been tested against various Gram-positive and Gram-negative bacteria. The synthesis of such hybrids has led to the discovery of compounds with significant inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .
Synthesis of Novel Therapeutics
The synthesis of this compound can be achieved through established methods involving the reaction of appropriate starting materials under controlled conditions. This compound serves as a scaffold for developing new drugs by modifying its substituents to enhance efficacy and reduce toxicity.
Targeting Specific Pathways
Research indicates that compounds with similar frameworks can modulate specific biological pathways, such as inhibiting enzymes involved in cancer progression or bacterial resistance mechanisms. The presence of the thioether group may enhance the lipophilicity and membrane permeability of the drug candidates .
Case Studies
特性
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2S/c1-23-19(10-14-4-2-3-5-15(14)11-19)13-21-18(22)12-24-17-8-6-16(20)7-9-17/h2-9H,10-13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZRFAYOIYNNHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)CSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













